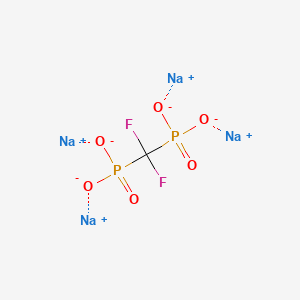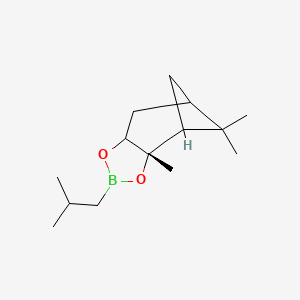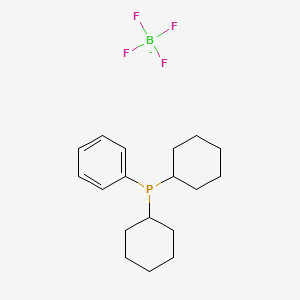
Dicyclohexylphenylphosphine tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexylphenylphosphine tetrafluoroborate is a chemical compound with the molecular formula C18H27BF4P and a molecular weight of 361.19 g/mol . It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicyclohexylphenylphosphine tetrafluoroborate can be synthesized through the reaction of dicyclohexylphenylphosphine with tetrafluoroboric acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using high-purity reagents and optimized reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexylphenylphosphine tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have diverse applications in chemical synthesis and research .
Aplicaciones Científicas De Investigación
Dicyclohexylphenylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of dicyclohexylphenylphosphine tetrafluoroborate involves its interaction with molecular targets such as metal ions and enzymes. The compound acts as a ligand, forming complexes with metal ions that can catalyze various chemical reactions. In biological systems, it can modulate enzyme activity and protein interactions, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Triphenylphosphine tetrafluoroborate
- Tricyclohexylphosphine tetrafluoroborate
- Dicyclohexylmethylphosphine tetrafluoroborate
Uniqueness
Dicyclohexylphenylphosphine tetrafluoroborate is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it particularly effective as a ligand in catalysis and coordination chemistry, offering advantages over similar compounds in certain applications .
Propiedades
Fórmula molecular |
C18H27BF4P- |
|---|---|
Peso molecular |
361.2 g/mol |
Nombre IUPAC |
dicyclohexyl(phenyl)phosphane;tetrafluoroborate |
InChI |
InChI=1S/C18H27P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;/q;-1 |
Clave InChI |
ZVXPXEISQRDKRF-UHFFFAOYSA-N |
SMILES canónico |
[B-](F)(F)(F)F.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


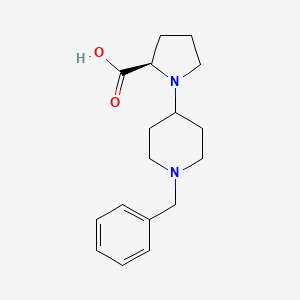
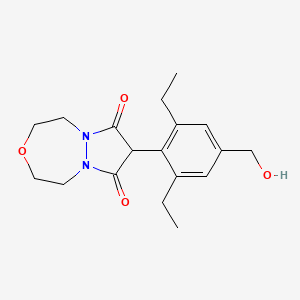
![3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B13404807.png)
![tripotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate](/img/structure/B13404814.png)
![(6S,8S,9S,10R,11S,13S,14S,16S,17S)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13404815.png)
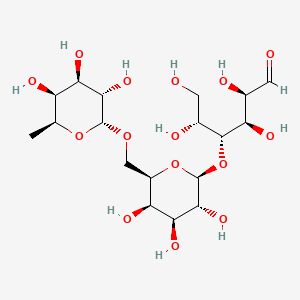
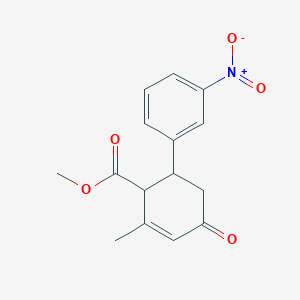
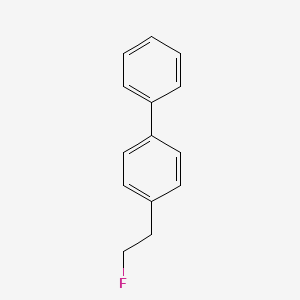
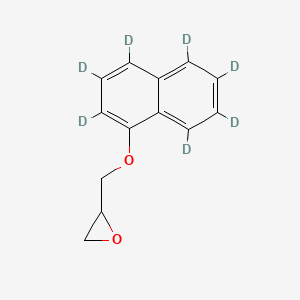
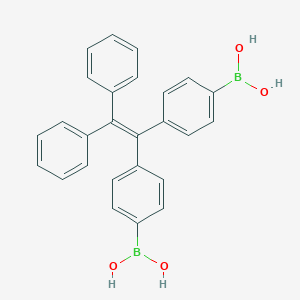
![[2-[3-acetyloxy-2-[[3,17-dihydroxy-10,13-dimethyl-17-(6-methyl-3-oxoheptan-2-yl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B13404855.png)
![N-[fluoro-(propan-2-ylamino)phosphinothioyl]propan-2-amine](/img/structure/B13404857.png)
